molecular formula C26H33F3O6 B595657 9-keto Fluprostenol isopropyl ester

9-keto Fluprostenol isopropyl ester

Cat. No.: B595657
M. Wt: 498.5 g/mol
InChI Key: OKXNVRDMSRTJEN-FFKVAXMCSA-N
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Description

9-keto Fluprostenol isopropyl ester is a synthetic compound derived from fluprostenol, a potent analog of prostaglandin F2α. It is an ester derivative that undergoes oxidation at carbon 9, making it a potential prodrug for 9-keto fluprostenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-keto Fluprostenol isopropyl ester involves the esterification of fluprostenol with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Mechanism of Action

9-keto Fluprostenol isopropyl ester exerts its effects by acting as a prodrug for 9-keto fluprostenol. Upon administration, it undergoes hydrolysis to release 9-keto fluprostenol, which then interacts with prostaglandin receptors, particularly the FP and EP receptors. This interaction leads to various physiological effects, including modulation of intraocular pressure and inflammation .

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNVRDMSRTJEN-FFKVAXMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-keto Fluprostenol isopropyl ester
Reactant of Route 2
9-keto Fluprostenol isopropyl ester
Reactant of Route 3
9-keto Fluprostenol isopropyl ester
Reactant of Route 4
9-keto Fluprostenol isopropyl ester
Reactant of Route 5
9-keto Fluprostenol isopropyl ester
Reactant of Route 6
9-keto Fluprostenol isopropyl ester

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